molecular formula C19H21N3OS B2548638 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide CAS No. 1798458-91-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide

Cat. No. B2548638
CAS RN: 1798458-91-9
M. Wt: 339.46
InChI Key: OWWCGMSVDBUTAP-UHFFFAOYSA-N
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Description

The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to various pyrrole and pyridine derivatives, which are often explored for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves catalyzed reactions or cyclization processes. For instance, N-acyldithieno[3,2-b:2',3'-d]pyrroles were prepared via copper-catalyzed amidation starting from 3-bromothiophene . Similarly, N-phenylpyrrolecarbothioamides were obtained from base-catalyzed intramolecular cyclization of propenethioamides . These methods suggest that the synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide could also involve catalytic processes and cyclization steps.

Molecular Structure Analysis

The molecular structure of pyrrole and pyridine derivatives is often characterized by the presence of aromatic rings and heteroatoms, which can influence the electronic properties of the compounds. For example, the introduction of acyl groups in dithieno[3,2-b:2',3'-d]pyrroles has been shown to stabilize the HOMO and LUMO energy levels . The crystal structure of a related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, revealed a chiral space group and the presence of hydrogen bonds . These findings suggest that the molecular structure of the compound may also exhibit specific electronic properties and intermolecular interactions.

Chemical Reactions Analysis

Pyrrole and pyridine derivatives can undergo various chemical reactions. For instance, direct cyanation of pyrroles was achieved using an electrophilic cyanating agent, N-cyano-N-phenyl-para-toluenesulfonamide (NCTS), under Lewis acid catalysis . Additionally, pyridinium-N-imid has been used in 1,3-dipolar cycloadditions to form pyrazolo-[1,5-a]pyridinecarboxylic esters . These reactions indicate that the compound of interest may also participate in similar chemical transformations, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyridine derivatives can be influenced by their molecular structure. For example, the presence of acyl groups can affect the photophysical properties of dithieno[3,2-b:2',3'-d]pyrroles . The photooxidation retardants synthesized from 3-oxo-3-phenyl-N-(2-pyridyl)propanamide showed spectra-structure correlations, indicating their potential use in polymers . These insights suggest that the physical and chemical properties of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide would need to be characterized through similar studies to determine its suitability for various applications.

Scientific Research Applications

Antitumor Activity

N-phenylpyrrolecarbothioamides, closely related to the chemical structure , have been synthesized and evaluated for their anticancer activity across a wide range of cancer cell lines. These compounds have shown inhibitory effects on the growth of various human cancer cells, generally at micromolar levels, indicating their potential as antitumor agents (Cocco, Congiu, & Onnis, 2003).

Antimicrobial and Antimalarial Activity

Spiro[pyrrolidin-2,3′-oxindoles], which share a structural motif with the compound of interest, have been synthesized and screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds exhibited activities comparable to established standard drugs, highlighting their utility in developing new treatments for infectious diseases (Haddad et al., 2015).

Anticonvulsant Activity

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, structurally related to the target compound, have been synthesized and tested for anticonvulsant activity. These molecules, combining fragments of known antiepileptic drugs, displayed broad spectra of activity across several preclinical seizure models, suggesting their potential use in epilepsy treatment (Kamiński et al., 2015).

Binding Capability with Lanthanides and Actinides

Research on N,O-hybrid diamide ligands with N-heterocyclic skeletons, akin to the compound in focus, reveals their promising extractant properties for the selective separation of actinides over lanthanides in acidic solutions. This has implications for nuclear waste management and recycling processes (Meng et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not available in the search results. It would depend on the specific biological target of the compound, which is not provided .

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not available in the search results. It could potentially be studied for various applications, depending on its biological activity .

properties

IUPAC Name

3-phenylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(10-15-24-17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCGMSVDBUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide

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